molecular formula C16H12Cl2F6N4 B2610734 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 190437-62-8

1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2610734
CAS No.: 190437-62-8
M. Wt: 445.19
InChI Key: GEHHNIGHOQLEGD-UHFFFAOYSA-N
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Description

1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound characterized by the presence of two pyridine rings substituted with chloro and trifluoromethyl groups, connected via a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro atoms .

Mechanism of Action

The mechanism of action of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups, along with the piperazine ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F6N4/c17-11-5-9(15(19,20)21)7-25-13(11)27-1-2-28(4-3-27)14-12(18)6-10(8-26-14)16(22,23)24/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHNIGHOQLEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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